molecular formula C21H22N4O4 B1681807 1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide CAS No. 1259484-97-3

1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide

Cat. No. B1681807
M. Wt: 394.4 g/mol
InChI Key: GMFUWEBOUKIKRP-LPYMAVHISA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic heterocycle, consisting of two nitrogen atoms and three carbon atoms . The exact structure of the specific compound you mentioned would need to be determined through further analysis.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. For example, the compound “5-(4-methoxyphenyl)isoxazole-3-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 461.1±40.0 °C at 760 mmHg, and a molar refractivity of 54.8±0.3 cm3 .

Scientific Research Applications

Pyrazole derivatives have a wide range of applications in various scientific fields :

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .
  • Agrochemistry : Pyrazoles are used in the development of new agrochemicals .
  • Coordination Chemistry : Pyrazoles can act as ligands in coordination compounds .
  • Organometallic Chemistry : Pyrazoles can form organometallic compounds .

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications. Future developments may include new synthetic techniques, biological activity related to pyrazole derivatives, and novel strategies and applications of the pyrazole scaffold .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUWEBOUKIKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide
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1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide
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1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide
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1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide
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1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide
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1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide

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